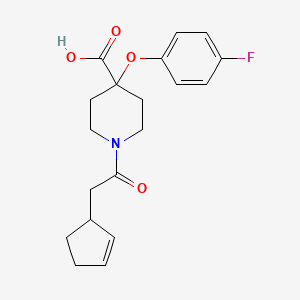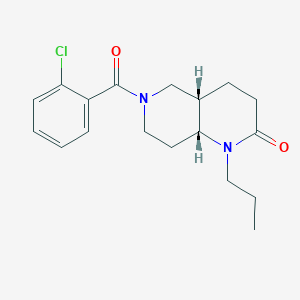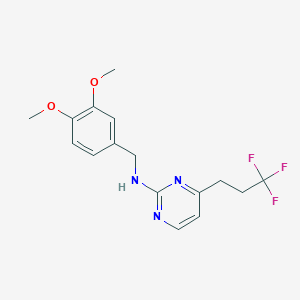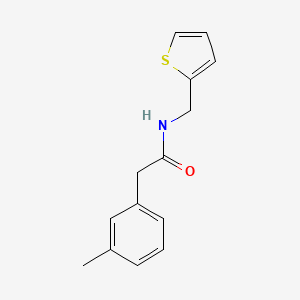
1-(cyclopent-2-en-1-ylacetyl)-4-(4-fluorophenoxy)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclopent-2-en-1-ylacetyl)-4-(4-fluorophenoxy)piperidine-4-carboxylic acid, also known as CPP-115, is a potent and highly selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has been of great interest to the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
Mecanismo De Acción
1-(cyclopent-2-en-1-ylacetyl)-4-(4-fluorophenoxy)piperidine-4-carboxylic acid works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which in turn leads to a reduction in neuronal excitability and a decrease in seizure activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on GABA levels in the brain, this compound has been shown to increase the expression of certain genes involved in GABA synthesis and transport. Additionally, this compound has been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(cyclopent-2-en-1-ylacetyl)-4-(4-fluorophenoxy)piperidine-4-carboxylic acid for lab experiments is its high selectivity for GABA transaminase, which makes it a useful tool for studying the role of this enzyme in various neurological disorders. Additionally, this compound has been shown to have a relatively low toxicity profile in animal models, which makes it a safe compound for use in lab experiments. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on 1-(cyclopent-2-en-1-ylacetyl)-4-(4-fluorophenoxy)piperidine-4-carboxylic acid. One area of interest is the potential use of this compound in the treatment of addiction, particularly for drugs of abuse such as cocaine and methamphetamine. Additionally, there is interest in exploring the potential use of this compound in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is ongoing research into the development of new and more effective inhibitors of GABA transaminase, which could lead to the discovery of even more potent and selective compounds than this compound.
Métodos De Síntesis
1-(cyclopent-2-en-1-ylacetyl)-4-(4-fluorophenoxy)piperidine-4-carboxylic acid can be synthesized through a multi-step process involving the reaction of cyclopentenone with 4-fluorophenol, followed by the formation of a piperidine ring through a Mannich reaction. The resulting compound is then subjected to a series of chemical transformations to yield the final product.
Aplicaciones Científicas De Investigación
1-(cyclopent-2-en-1-ylacetyl)-4-(4-fluorophenoxy)piperidine-4-carboxylic acid has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. In preclinical studies, this compound has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
1-(2-cyclopent-2-en-1-ylacetyl)-4-(4-fluorophenoxy)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO4/c20-15-5-7-16(8-6-15)25-19(18(23)24)9-11-21(12-10-19)17(22)13-14-3-1-2-4-14/h1,3,5-8,14H,2,4,9-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQLDNZDWXQDQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)N2CCC(CC2)(C(=O)O)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2,3-dichlorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5418145.png)
![7-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5418152.png)


![5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5418171.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-cyclopentyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5418172.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-2-ethylbenzamide](/img/structure/B5418181.png)
![1-{1-[4-(allyloxy)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5418183.png)
![ethyl 1-[2-(3-isopropylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5418187.png)


![tert-butyl 3-[4-(aminocarbonyl)-1-piperidinyl]propanoate](/img/structure/B5418194.png)
![5-allyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5418202.png)